1H-pyrano[4,3-c]pyridin-4-one
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Overview
Description
1H-pyrano[4,3-c]pyridin-4-one is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
The synthesis of 1H-pyrano[4,3-c]pyridin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxy-2-pyridone with acrolein in the presence of a base, followed by cyclization to form the desired pyrano[4,3-c]pyridin-4-one structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1H-pyrano[4,3-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring, often using reagents like alkyl halides or acyl chlorides.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones, forming new fused ring systems.
Scientific Research Applications
1H-pyrano[4,3-c]pyridin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-pyrano[4,3-c]pyridin-4-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . The pathways involved can vary depending on the specific derivative and its target.
Comparison with Similar Compounds
1H-pyrano[4,3-c]pyridin-4-one can be compared with other similar heterocyclic compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds also feature a fused pyridine ring but differ in the additional pyrazole ring, leading to distinct chemical and biological properties.
Pyrano[2,3-d]pyrimidine-2,4-dione: This compound has a similar pyran ring but is fused with a pyrimidine ring, offering different reactivity and applications.
Pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines:
Properties
Molecular Formula |
C8H7NO2 |
---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
1H-pyrano[4,3-c]pyridin-4-one |
InChI |
InChI=1S/C8H7NO2/c10-8-5-11-4-6-1-2-9-3-7(6)8/h1-3H,4-5H2 |
InChI Key |
CXNHBUYPCMUTSF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=NC=C2)C(=O)CO1 |
Origin of Product |
United States |
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